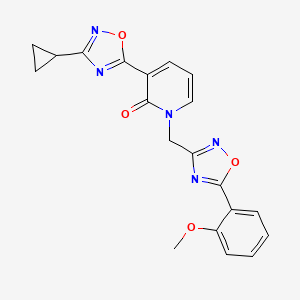
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of oxadiazole rings through cyclization reactions involving appropriate precursors. The structural formula can be represented as follows:
This compound features a pyridinone core linked to two oxadiazole moieties. The cyclopropyl group is significant as it can enhance the lipophilicity and biological activity of the molecule.
Anticancer Properties
Research indicates that oxadiazole derivatives possess significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action:
- Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Signaling Pathways: It affects signaling pathways associated with cancer growth, including the Rho/MRTF/SRF pathway .
Neuroprotective Effects
Additionally, some studies suggest that this compound may exhibit neuroprotective effects. Its interaction with muscarinic receptors implies potential applications in treating neurodegenerative diseases.
Muscarinic Receptor Activity:
- It acts as a functionally selective M1 partial agonist with antagonist properties towards M2 and M3 receptors . This selectivity could be beneficial in modulating cholinergic signaling in neurological disorders.
Study 1: Anticancer Activity
A study involving the evaluation of various 1,3,4-oxadiazole derivatives demonstrated that modifications to the oxadiazole core significantly impacted their anticancer potency. The specific compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating strong cytotoxicity without acute toxicity at higher concentrations .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.02 | PC3 (Prostate Cancer) |
| Compound B | 0.32 | HeLa (Cervical Cancer) |
| Target Compound | 0.07 | MCF7 (Breast Cancer) |
Study 2: Neuroprotective Effects
In a separate study focused on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death when treated with this compound compared to control groups .
属性
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-27-15-7-3-2-5-13(15)18-21-16(23-28-18)11-25-10-4-6-14(20(25)26)19-22-17(24-29-19)12-8-9-12/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLXTSIUJKQUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














